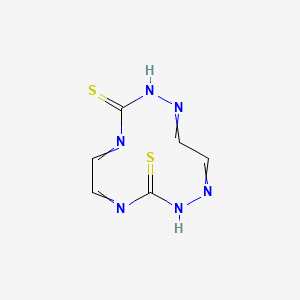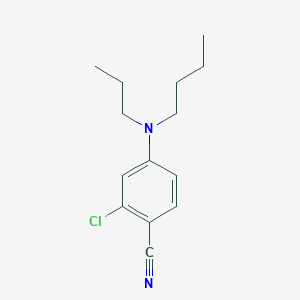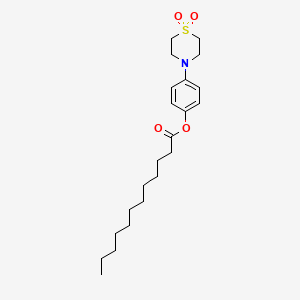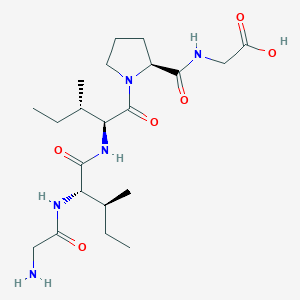![molecular formula C16H28P2 B12527755 [1,2-Phenylenebis(methylene)]bis(diethylphosphane) CAS No. 695150-63-1](/img/structure/B12527755.png)
[1,2-Phenylenebis(methylene)]bis(diethylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2-Phenylenebis(methylene)]bis(diethylphosphane): is an organophosphorus compound that features a phenylene group linked to two diethylphosphane groups via methylene bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) typically involves the reaction of 1,2-bis(bromomethyl)benzene with diethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane groups. The general reaction scheme is as follows:
1,2-bis(bromomethyl)benzene+2diethylphosphane→[1,2-Phenylenebis(methylene)]bis(diethylphosphane)+2HBr
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The methylene groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is [1,2-Phenylenebis(methylene)]bis(diethylphosphane oxide).
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine:
Industry: In industry, [1,2-Phenylenebis(methylene)]bis(diethylphosphane) may be used in the development of new catalytic systems for chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) in catalytic processes involves its ability to coordinate with metal ions, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphane groups act as electron donors, stabilizing the metal center and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
[1,2-Phenylenebis(methylene)]bis(di-tert-butylphosphane): This compound has tert-butyl groups instead of ethyl groups, which can affect its steric and electronic properties.
[1,2-Phenylenebis(methylene)]bis(diphenylphosphane): This compound has phenyl groups, which can provide different electronic effects compared to ethyl groups.
Uniqueness: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is unique due to its specific combination of ethyl groups and methylene-bridged phenylene structure, which can influence its reactivity and coordination behavior in distinct ways compared to its analogs.
Eigenschaften
CAS-Nummer |
695150-63-1 |
|---|---|
Molekularformel |
C16H28P2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
[2-(diethylphosphanylmethyl)phenyl]methyl-diethylphosphane |
InChI |
InChI=1S/C16H28P2/c1-5-17(6-2)13-15-11-9-10-12-16(15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
InChI-Schlüssel |
WEFACARWUOMKEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC1=CC=CC=C1CP(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol](/img/structure/B12527687.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)


![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)


![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

